2-Acetoxy-4'-hexylbenzophenone
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Overview
Description
2-Acetoxy-4’-hexylbenzophenone: is a synthetic organic compound that belongs to the class of benzophenone derivatives. It is widely used in various industries, including pharmaceuticals, cosmetics, and plastics, due to its excellent ultraviolet-absorbing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-hexylbenzophenone typically involves the acetylation of 4’-hexylbenzophenone. One common method includes the reaction of 4’-hexylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-4’-hexylbenzophenone may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-hexylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Acetoxy-4’-hexylbenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of ultraviolet-absorbing materials for cosmetics and plastics
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-hexylbenzophenone involves its ability to absorb ultraviolet light, thereby protecting materials from ultraviolet-induced degradation. The compound interacts with ultraviolet light through its benzophenone core, which undergoes electronic transitions that dissipate the absorbed energy as heat .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Another benzophenone derivative with ultraviolet-absorbing properties.
2-Hydroxy-4-(octyloxy)benzophenone: Used in similar applications for ultraviolet protection.
Uniqueness
2-Acetoxy-4’-hexylbenzophenone is unique due to its specific acetoxy and hexyl substituents, which confer distinct physical and chemical properties. These substituents enhance its solubility and compatibility with various materials, making it particularly useful in industrial applications .
Properties
IUPAC Name |
[2-(4-hexylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-3-4-5-6-9-17-12-14-18(15-13-17)21(23)19-10-7-8-11-20(19)24-16(2)22/h7-8,10-15H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQQPPLFTNKZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641583 |
Source
|
Record name | 2-(4-Hexylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-48-3 |
Source
|
Record name | Methanone, [2-(acetyloxy)phenyl](4-hexylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Hexylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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